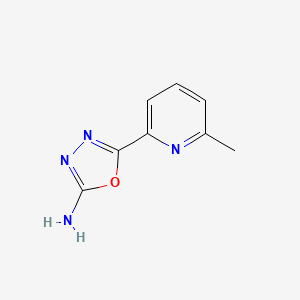

5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

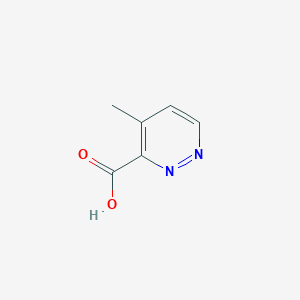

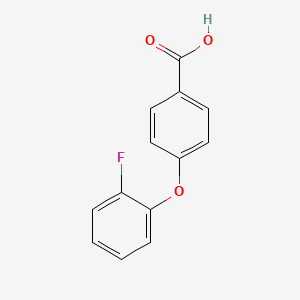

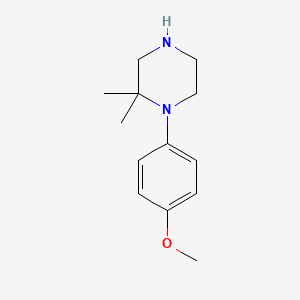

The compound “5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine” is a heterocyclic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would include the aforementioned pyridine and oxadiazole rings. The presence of nitrogen and oxygen in the rings can contribute to the compound’s reactivity .Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

- Antimicrobial and Anticancer Agents: A series of oxadiazole analogues, including derivatives of 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine, were synthesized and evaluated for their antimicrobial and anticancer properties. Some compounds exhibited significant antiproliferative activity against various human cancer cell lines and notable antimicrobial activity (Ahsan & Shastri, 2015).

Antioxidant Activities

- Antioxidant Activities: Another study synthesized derivatives of 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine and evaluated them for antioxidant activities. These compounds exhibited promising radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).

Energetic Material Precursor

- Energetic Material Precursor: A study focused on the synthesis and characterization of an energetic material precursor involving 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine. The compound was analyzed for its structure, exhibiting interesting properties such as intermolecular hydrogen bonds and strong π-interactions (Zhu et al., 2021).

Insecticidal Activity

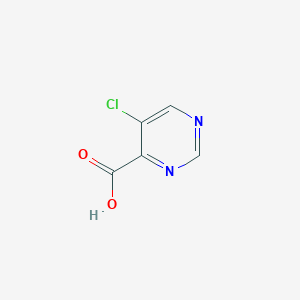

- Insecticidal Activity: The synthesis and insecticidal activity of certain 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, related to the chemical structure of 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine, were studied, demonstrating potential for agricultural applications (Holla et al., 2004).

Synthesis Methods

- Novel Synthesis Methods: Research has also been conducted on novel methods for synthesizing 1,3,4-oxadiazole derivatives, which are essential for creating various compounds including those similar to 5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine. These methods offer efficient, alternative pathways for synthesis (Ramazani & Rezaei, 2010).

Mécanisme D'action

Target of Action

The primary target of 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine is the TGF-beta receptor type-1 . This receptor plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis.

Mode of Action

The compound interacts with its target, the TGF-beta receptor type-1, by binding to it . .

Propriétés

IUPAC Name |

5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-5-3-2-4-6(10-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQVSXHRKAGNET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602668 |

Source

|

| Record name | 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016757-57-5 |

Source

|

| Record name | 5-(6-Methylpyridin-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)